7-Chloro-2-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGSKUHHVZENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-53-5 | |
| Record name | 7-chloro-2-methylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine can be achieved through several methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using solid support catalysts such as aluminum oxide to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may yield various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Pharmaceutical Development
7-Chloro-2-methylimidazo[1,2-a]pyridine is primarily investigated for its potential in developing new pharmaceuticals. It has shown promise in treating various diseases, particularly:
- Antimicrobial Activity : The compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). It interacts with enzymes and proteins essential for the survival of Mycobacterium tuberculosis, demonstrating inhibitory effects against these strains .
- Antitumor Activity : Derivatives of this compound have been evaluated for anticancer properties. Studies indicate promising results against various cancer cell lines, including breast cancer (MCF-7), with notable cytotoxicity .
Food Safety Testing
In analytical chemistry, this compound is utilized to detect potential carcinogenic compounds in food products. This application is crucial for ensuring consumer safety and compliance with health regulations .
Biochemical Research
The compound is employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic strategies .
Material Science
Researchers explore this compound for its properties in developing novel materials, particularly polymers that require specific thermal and mechanical characteristics .
Case Study 1: Antitubercular Efficacy
A study highlighted the structure–activity relationship (SAR) of modified imidazo[1,2-a]pyridine scaffolds which enhanced efficacy against MDR-TB while maintaining low cytotoxicity in human cell lines. This research emphasizes the importance of functional group modifications in improving therapeutic outcomes .
Case Study 2: Antiviral Activity Against SARS-CoV-2
In silico studies indicated that certain derivatives of this compound exhibited strong binding affinities to the ACE2 receptor and spike protein of SARS-CoV-2. This suggests potential applications as therapeutic agents in COVID-19 treatment protocols .
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methylimidazo[1,2-a]pyridine: Similar in structure but lacks the chlorine atom at the 7-position.
2,7-Dimethylimidazo[1,2-a]pyridine: Contains an additional methyl group at the 2-position.
Uniqueness
7-Chloro-2-methylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or its utility in material science .
Biological Activity
7-Chloro-2-methylimidazo[1,2-a]pyridine (7-Cl-2-MeImPy) is a heterocyclic compound of the imidazo[1,2-a]pyridine family, recognized for its significant biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising both imidazole and pyridine rings. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position enhances its reactivity and biological profile. Its molecular formula is C₉H₈ClN₂.
Antimicrobial Activity
Research has shown that 7-Cl-2-MeImPy exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound's mechanism involves binding interactions with bacterial targets, leading to inhibition of bacterial growth. Studies indicate that analogues of imidazo[1,2-a]pyridine can function through various biochemical pathways, including enzyme inhibition and alterations in gene expression related to bacterial resistance mechanisms .
Apoptosis Induction
In addition to its antimicrobial properties, 7-Cl-2-MeImPy has been studied for its potential to induce apoptosis in cancer cells. The compound may influence apoptotic pathways by interacting with Bcl-2 family proteins, which regulate mitochondrial membrane permeability and cytochrome c release—key events in the intrinsic pathway of apoptosis .
Pharmacokinetics
The pharmacokinetic profile of 7-Cl-2-MeImPy has been evaluated in several studies. It demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, one study highlighted that certain derivatives exhibited compatibility with once-daily dosing regimens due to their metabolic stability .
Case Studies
- Activity Against MDR-TB : A study reported that derivatives of imidazo[1,2-a]pyridine showed MIC (Minimum Inhibitory Concentration) values as low as 0.07 μM against MDR-TB strains. These findings underscore the potential of 7-Cl-2-MeImPy as a lead compound for developing new anti-TB therapies .
- Cytotoxicity Evaluation : In vitro tests demonstrated that 7-Cl-2-MeImPy and its analogues exhibited low cytotoxicity against various human cell lines (e.g., VERO, HeLa), with IC₅₀ values greater than 128 μM, indicating a favorable safety profile for further development .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the imidazo[1,2-a]pyridine family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 7; Methyl at 2 | Antimicrobial against MDR-TB; Apoptosis induction |
| Zolimidine | Additional functional groups | Antidepressant effects |
| 4-Methylimidazo[1,2-a]pyridine | Methyl group at position 4 | Antimicrobial properties |
| 7-Bromo-2-methylimidazo[1,2-a]pyridine | Bromine instead of chlorine at position 7 | Similar anticancer activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-2-methylimidazo[1,2-a]pyridine, and how are they optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 7-chloroimidazo[1,2-a]pyridine derivatives can be prepared by reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., chloroacetone) under reflux conditions . Optimization includes adjusting reaction time, solvent (e.g., 1,2-dimethoxyethane), and temperature. Post-synthetic purification via column chromatography and recrystallization ensures purity, as validated by NMR (e.g., δ 9.04 ppm for aromatic protons in DMSO-d6) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural characterization relies on multi-spectral analysis:
- 1H/13C NMR : Aromatic protons and carbons are identified via characteristic shifts (e.g., δ 8.46 ppm for imidazole protons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 153) .
- X-ray crystallography : Resolves solid-state conformation, hydrogen bonding (e.g., C–H⋯H–C interactions), and crystal packing .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are they evaluated?
- Methodological Answer : These derivatives exhibit anxiolytic, antibacterial, and neuroleptic properties . Activity is assessed via:
- In vitro assays : Minimum inhibitory concentration (MIC) tests for antibacterial activity against Gram-positive/negative strains .
- Receptor binding studies : Radioligand displacement assays (e.g., for benzodiazepine receptors) using fluorescent probes .
Advanced Research Questions
Q. How can researchers address contradictory data in the pharmacological efficacy of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To resolve this:
- Dose-response curves : Establish EC50/IC50 values under standardized conditions (pH, temperature) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing chloro with nitro groups) and compare activity .
- Meta-analysis : Cross-reference published data while controlling for methodological differences (e.g., cell lines, solvent effects) .
Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acid) at non-critical positions .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance aqueous solubility .
- LogP optimization : Adjust substituents to achieve a LogP between 2–5, as computed via software like MarvinSuite .
Q. How are computational methods applied to design novel this compound analogs with enhanced binding affinity?
- Methodological Answer :
- Molecular docking : Screen analogs against target proteins (e.g., GABA-A receptors) using AutoDock Vina .
- QSAR modeling : Correlate electronic (e.g., Hammett σ) or steric descriptors with activity data .
- DFT calculations : Predict stability and reactivity of intermediates (e.g., Hirshfeld surface analysis for intermolecular interactions) .
Experimental Design & Troubleshooting
Q. What are common pitfalls in synthesizing this compound, and how are they mitigated?
- Methodological Answer :
- Low yield : Often due to side reactions (e.g., dimerization). Mitigation includes slow reagent addition and inert atmospheres .
- Impurities : Remove unreacted starting materials via gradient elution in HPLC .
- Scale-up challenges : Optimize microwave-assisted synthesis for higher throughput .
Q. How do researchers validate the environmental safety of this compound during disposal?
- Methodological Answer :
- Ecotoxicity assays : Test acute toxicity on Daphnia magna or algae .
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions .
- Waste handling : Collaborate with certified agencies for incineration or chemical neutralization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
